

Introduction: Situating 4-(4-Ethylcyclohexyl)cyclohexanone in a Materials Science Context

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Ethylcyclohexyl)cyclohexanone

Cat. No.: B125137

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4-(4-Ethylcyclohexyl)cyclohexanone (CAS No. 150763-13-6) is a bifunctional organic molecule of significant interest in the field of materials science, particularly in the development of advanced liquid crystal displays (LCDs). Its molecular architecture, featuring two saturated cyclohexane rings linked together—one bearing a polar ketone functional group and the other a nonpolar ethyl substituent—imparts a unique combination of properties. This structure consists of a rigid core and a polar group, which is characteristic of molecules used as liquid crystal intermediates.^[1] The ketone group provides a dipole moment essential for alignment in an electric field, while the bulky, aliphatic bicyclohexyl system contributes to the thermal stability and mesophase behavior required for liquid crystal applications.

This guide provides a comprehensive overview of the core physical properties of **4-(4-Ethylcyclohexyl)cyclohexanone**. Due to the specialized nature of this compound, publicly available experimental data is limited. Therefore, this document integrates known data with predicted properties and contextualizes them with data from structurally analogous compounds, such as 4-ethylcyclohexanone and cyclohexanone itself. This approach mirrors the analytical process undertaken in research and development when characterizing novel molecules, providing both direct information and a framework for empirical validation. We will delve into its physicochemical characteristics, spectroscopic signature, and the authoritative experimental protocols required for their validation.

PART 1: Core Physicochemical Properties

The fundamental physical properties of a compound dictate its behavior in various states and its suitability for specific applications. For a liquid crystal intermediate, properties such as molecular weight, phase transition temperatures (melting and boiling points), and density are critical for formulating mixtures with the desired viscosity, refractive index, and operating temperature range.

Molecular Structure and Identifiers

- IUPAC Name: **4-(4-Ethylcyclohexyl)cyclohexanone**
- CAS Number: 150763-13-6[1][2]
- Molecular Formula: C₁₄H₂₄O
- Canonical SMILES: CCC1CCC(C2CCC(=O)CC2)CC1

Summary of Physical Properties

The table below summarizes the key physical properties of **4-(4-Ethylcyclohexyl)cyclohexanone**. Predicted values for the target compound are presented alongside experimental data for the structurally related, but smaller, molecule 4-ethylcyclohexanone (C₈H₁₄O) to provide an empirical reference point.

Property	4-(4-Ethylcyclohexyl)cyclohexanone	4-Ethylcyclohexanone (for comparison)	Data Type
Molecular Weight	208.34 g/mol [3]	126.20 g/mol [4][5]	Calculated / Experimental
Physical Form	Expected to be a liquid or low-melting solid at STP	Colorless to pale yellow liquid[6]	Observation
Melting Point	Data not available	9.25 °C (estimate)[7]	Predicted
Boiling Point	Data not available	192-194 °C at 760 mmHg[4][7]	Experimental
Density	Data not available	0.895 g/mL at 25 °C[4][5][7]	Experimental
Refractive Index (n _{20/D})	Data not available	1.452[4][5][7]	Experimental
Solubility	Expected to be soluble in common organic solvents	Soluble in alcohol; sparingly soluble in water[6]	Experimental

PART 2: Spectroscopic & Analytical Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. The predicted spectral features for **4-(4-Ethylcyclohexyl)cyclohexanone** are based on its constituent functional groups.

Infrared (IR) Spectroscopy

The IR spectrum provides a molecular fingerprint based on the vibrational frequencies of chemical bonds. For **4-(4-Ethylcyclohexyl)cyclohexanone**, the most prominent feature is the carbonyl (C=O) stretch.

- **C=O Stretch:** A strong, sharp absorption band is predicted in the region of 1710-1720 cm^{-1} . This is highly characteristic of a saturated cyclic ketone.[8][9] The absence of conjugation results in a higher frequency compared to α,β -unsaturated ketones.[9]
- **C-H Stretch:** A complex series of bands between 2850-3000 cm^{-1} will be present, corresponding to the stretching vibrations of the numerous sp^3 -hybridized C-H bonds in the two cyclohexane rings and the ethyl group.
- **CH_2 Scissoring:** A distinct peak around 1450 cm^{-1} is expected due to the scissoring vibration of the methylene groups in the rings.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

- **^{13}C NMR:** The ^{13}C spectrum is expected to be definitive.
 - **Carbonyl Carbon (C=O):** A highly deshielded signal is predicted to appear at >210 ppm, which is characteristic of a ketone carbonyl carbon.[10]
 - **Aliphatic Carbons:** A cluster of signals between 10-50 ppm will correspond to the carbons of the two cyclohexane rings and the ethyl group. The exact chemical shifts will depend on their proximity to the electron-withdrawing ketone and their stereochemical environment.
- **^1H NMR:** The ^1H spectrum will be complex due to extensive signal overlap.
 - **Aliphatic Protons:** The majority of the 24 protons will appear as a complex multiplet in the upfield region of 0.8-2.5 ppm. The protons on the carbon adjacent to the carbonyl group (α -protons) will be the most deshielded in this region, appearing around 2.2-2.5 ppm.[11]
 - **Ethyl Group Protons:** The methyl (CH_3) triplet will be the most upfield signal, expected around 0.9 ppm, while the methylene (CH_2) quartet will appear further downfield.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

- **Molecular Ion (M^+):** The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the compound's monoisotopic mass of 208.18.[3]
- **Key Fragmentation:** Common fragmentation pathways for such bicyclic systems include cleavage at the bond connecting the two rings and α -cleavage adjacent to the carbonyl group.

PART 3: Experimental Protocols for Property Determination

To ensure scientific rigor, the physical properties of **4-(4-Ethylcyclohexyl)cyclohexanone** must be determined using validated experimental methods. The following protocols describe standard procedures for this characterization.

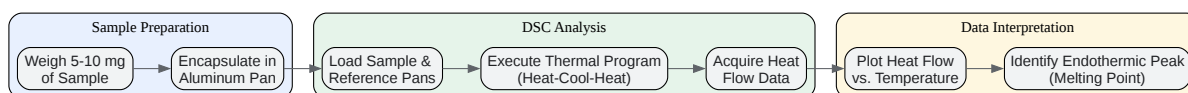
Protocol: Determination of Phase Transitions by Differential Scanning Calorimetry (DSC)

Causality: DSC is the gold-standard technique for determining the thermal properties of materials, such as melting point and glass transition temperature. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method is highly sensitive and provides quantitative data on the energetics of phase transitions.

Methodology:

- **Sample Preparation:** Accurately weigh 5-10 mg of **4-(4-Ethylcyclohexyl)cyclohexanone** into a standard aluminum DSC pan. Crimp the pan with an aluminum lid to encapsulate the sample.
- **Instrument Setup:** Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
- **Thermal Program:**
 - Equilibrate the cell at -50 °C.

- Ramp the temperature from -50 °C to 200 °C at a controlled rate of 10 °C/min under a constant nitrogen purge (50 mL/min).
- Cool the sample back to -50 °C at 10 °C/min.
- Perform a second heating scan from -50 °C to 200 °C at 10 °C/min. The second scan is crucial for analyzing materials with complex thermal histories, as it provides data on the intrinsic properties of the material after erasing previous thermal effects.
- Data Analysis: The melting point (T_m) is determined as the peak temperature of the endothermic event on the second heating scan. The heat of fusion (ΔH_m) is calculated by integrating the area of the melting peak.



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Caption: Workflow for Melting Point Determination using DSC.

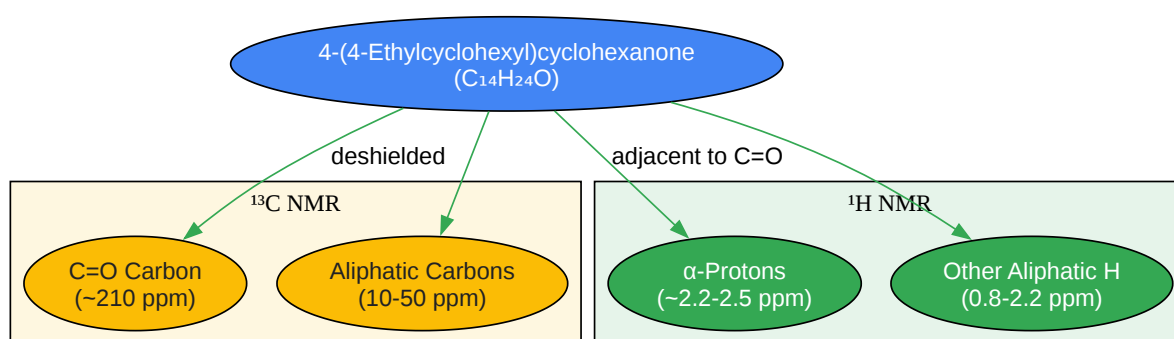
Protocol: Structural Verification by NMR Spectroscopy

Causality: NMR is the most powerful technique for unambiguous structural elucidation of organic molecules in solution. It provides precise information about the chemical environment of each nucleus (^1H and ^{13}C), allowing for the complete assignment of the molecular structure.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of **4-(4-Ethylcyclohexyl)cyclohexanone** in 0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- Data Acquisition:

- Transfer the solution to a 5 mm NMR tube.
 - Acquire a ^1H NMR spectrum, ensuring sufficient scans for a good signal-to-noise ratio.
 - Acquire a broadband proton-decoupled ^{13}C NMR spectrum.
 - (Optional but recommended) Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to definitively assign proton-proton and proton-carbon correlations.
- Data Processing & Analysis:
 - Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
 - Calibrate the spectra using the TMS signal at 0 ppm.
 - Integrate the ^1H signals to determine proton ratios.
 - Assign all peaks in the ^1H and ^{13}C spectra to the corresponding atoms in the molecular structure.



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Caption: Relationship between molecular structure and expected NMR signals.

PART 4: Synthesis and Applications

4-(4-Ethylcyclohexyl)cyclohexanone is typically synthesized via the oxidation of its corresponding secondary alcohol, 4-(4-ethylcyclohexyl)cyclohexanol. Modern synthetic methods favor environmentally benign oxidants. For instance, processes using oxygen-containing gas with a catalyst or clean oxidants like hydrogen peroxide are preferred in industrial settings to minimize toxic byproducts.^{[12][13]}

The primary application of this compound lies in the formulation of liquid crystal mixtures.^[1] Its specific molecular shape and polarity allow it to be incorporated into nematic liquid crystal phases, where it helps to optimize key material parameters such as:

- **Dielectric Anisotropy:** The polar ketone group contributes to the overall dipole moment, influencing how the material responds to an electric field.
- **Birefringence:** The refractive index of the material.
- **Viscosity and Switching Times:** The size and shape of the molecule affect the rotational viscosity, which is critical for the fast switching speeds required in modern displays.
- **Thermal Range:** It helps to define the temperature range over which the material maintains its liquid crystalline phase.

Conclusion

4-(4-Ethylcyclohexyl)cyclohexanone is a specialized chemical intermediate whose physical properties are tailored for high-performance material applications. While comprehensive experimental data is not broadly cataloged, a robust understanding of its characteristics can be constructed through a combination of predicted values, analysis of analogous structures, and fundamental chemical principles. The true characterization of this molecule relies on rigorous experimental validation using standard analytical protocols such as DSC, FT-IR, and NMR spectroscopy. This guide provides the foundational knowledge and methodological framework necessary for researchers and developers to effectively utilize and characterize this important liquid crystal component.

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- To cite this document: BenchChem. [Introduction: Situating 4-(4-Ethylcyclohexyl)cyclohexanone in a Materials Science Context]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b125137#physical-properties-of-4-4-ethylcyclohexyl-cyclohexanone]

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